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For Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685, also known as methyl ((((2)-2-((2,6-diamino-9H-purin-9-
yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate, is a potent antiviral agent
belonging to the class of nucleoside analogues.[1] Its unique structure, featuring a (2)-
methylenecyclopropane moiety as a carbocyclic replacement for the ribose sugar and a
phosphoro-L-alaninate "ProTide" group, allows for efficient intracellular delivery and conversion
to the active triphosphate form.[2][3] This ProTide technology bypasses the often rate-limiting
initial phosphorylation step, a common resistance mechanism for many nucleoside drugs.[4][5]
Qyl-685 has demonstrated significant in vitro activity against human immunodeficiency virus
(HIV-1), including drug-resistant strains.[1][2] These application notes provide a detailed
overview of the synthetic methodologies for Qyl-685, intended to guide researchers in its
laboratory-scale preparation for further investigation.

The synthesis of Qyl-685 can be conceptually divided into two primary stages:

o Synthesis of the Parent Nucleoside Analogue: Construction of the core structure, (2)-2-((2,6-
diamino-9H-purin-9-yl)methylene)cyclopropyl)methanol.

o ProTide Moiety Installation: Phosphorylation of the parent nucleoside analogue to introduce
the methyl phenyl phosphoro-L-alaninate group.
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This document outlines the experimental protocols for these key stages, based on established
methodologies for the synthesis of methylenecyclopropane nucleoside analogues and ProTide
prodrugs.[6][7]

Data Presentation
Table 1: Summary of Key Intermediates and Final
Product

Compound Name Molecular Formula

Molecular Weight (  Typical Physical
g/mol ) Form

(2)-9-((2-
hydroxymethyl)cyclo
(hy Y Yheyclop C10H12N60O 232.24 Solid
ropylidene)methyl)-9H

-purin-2,6-diamine

Qyl-685 (methyl

((((@)-2-((2,6-diamino-

9H-purin-9-

yl)methylene)cyclopro ~ C20H24N705P 473.42 Solid powder
pyl)methoxy)

(phenoxy)phosphoryl)-

L-alaninate)

Experimental Protocols

Protocol 1: Synthesis of the Parent Nucleoside
Analogue ((Z)-9-((2-
(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-
diamine)

This protocol is based on the general method for the alkylation-elimination reaction to form

methylenecyclopropane nucleoside analogues.[7][8] The key steps involve the stereoselective
synthesis of a suitable cyclopropane precursor followed by coupling with the purine base.

Materials:

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10480262/
https://pubs.acs.org/doi/abs/10.1021/jm9705723
https://pubs.acs.org/doi/abs/10.1021/jm9705723
https://pmc.ncbi.nlm.nih.gov/articles/PMC2727591/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 2,6-Diaminopurine

o Ethyl (Z/E)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate

e Potassium carbonate (K2C0O3), anhydrous

e N,N-Dimethylformamide (DMF), anhydrous

 Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

e Tetrahydrofuran (THF), anhydrous

o Ethyl acetate (EtOAC)

o Saturated aqueous sodium bicarbonate (NaHCO?3)

e Brine

¢ Anhydrous magnesium sulfate (MgSO4)

« Silica gel for column chromatography

Procedure:

» Alkylation-Elimination:

o To a solution of 2,6-diaminopurine (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (3.0
eq).

o Add a solution of ethyl (Z/E)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate (1.2
eq) in anhydrous DMF dropwise at room temperature.

o Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC until the
starting material is consumed.

o Cool the reaction to room temperature and filter off the inorganic salts.

o Concentrate the filtrate under reduced pressure.
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o Purify the crude product by silica gel column chromatography to separate the Z and E
isomers, yielding ethyl (2)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropane-1-
carboxylate.

¢ Reduction of the Ester:

o Dissolve the purified Z-isomer ester (1.0 eq) in anhydrous THF and cool to -78 °C under a
nitrogen atmosphere.

o Add DIBAL-H (2.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature at
-78 °C.

o Stir the reaction mixture at -78 °C for 2-3 hours.

o Quench the reaction by the slow addition of methanol, followed by saturated aqueous
Rochelle's salt solution.

o Allow the mixture to warm to room temperature and stir until two clear layers form.
o Extract the agueous layer with EtOAc (3x).

o Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and
concentrate under reduced pressure.

o Purify the crude product by silica gel column chromatography to afford (2)-9-((2-
(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine.

Protocol 2: Synthesis of Qyl-685 via the ProTide
Approach

This protocol describes the coupling of the parent nucleoside analogue with a pre-formed
phosphorochloridate reagent.[4][5]

Materials:
e (2)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine

e Phenyl (methoxy-L-alaninyl) phosphorochloridate
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e N-Methylimidazole (NMI)

¢ Dichloromethane (DCM), anhydrous

o Pyridine, anhydrous

o Saturated aqueous sodium bicarbonate (NaHCO?3)
e Brine

¢ Anhydrous sodium sulfate (Na2S04)

« Silica gel for column chromatography

Procedure:

e Phosphorylation Reaction:

o Dissolve the parent nucleoside analogue (1.0 eq) in a mixture of anhydrous pyridine and
anhydrous DCM at room temperature under a nitrogen atmosphere.

o Add N-Methylimidazole (NMI) (1.5 eq) to the solution.

o In a separate flask, prepare a solution of phenyl (methoxy-L-alaninyl) phosphorochloridate
(1.2 eq) in anhydrous DCM.

o Add the phosphorochloridate solution dropwise to the nucleoside solution at 0 °C.

o Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC or LC-MS.

o Work-up and Purification:

o Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCOS3 solution
and then with brine.

o Dry the organic layer over anhydrous Na2S0O4, filter, and concentrate under reduced

pressure.
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o Purify the crude residue by silica gel column chromatography, using a gradient of
methanol in dichloromethane, to yield Qyl-685 as a solid. The product may be a mixture of
diastereomers at the phosphorus center, which may be separable by careful

chromatography.

Visualizations
Synthetic Pathway of Qyl-685
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Stage 1: Parent Nucleoside Synthesis

2,6-Diaminopurine Ethyl (Z/E)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate

K2CO3, DMF

Y Y

Ethyl (Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropane-1-carboxylate

DIBAL-H, THF

v Stage 2: ProTide Moiety Installation

(2)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine Phenyl (methoxy-L-alaninyl) phosphorochloridate

NMI, DCM/Pyridine

A

»-[  Qyl-685
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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